3-(2-(Methylthio)ethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole

Lipophilicity Membrane permeability ADME

Problem: CNS drug discovery using 3-phenyl or 3-alkyl pyrrolo-isoxazole analogs often fails on solubility-permeability trade-off, stalling lead optimization. Solution: 3-(2-(Methylthio)ethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole (CAS 603067-23-8) is a calculation-backed alternative: • LogP 1.69 - optimally in CNS drug space (1-3) for passive BBB permeability. • tPSA 63.36 Ų - improved aqueous solubility vs. planar 3-phenyl analogs. • Thioether side chain - enables S anomalous scattering for X-ray crystallography and oxidation to sulfoxide/sulfone for metabolite studies. Supplied as a custom-synthesized building block for SAR and fragment-based screening. Bulk quantities available on request.

Molecular Formula C8H12N2OS
Molecular Weight 184.26 g/mol
Cat. No. B12884493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-(Methylthio)ethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole
Molecular FormulaC8H12N2OS
Molecular Weight184.26 g/mol
Structural Identifiers
SMILESCSCCC1=NOC2=C1CCN2
InChIInChI=1S/C8H12N2OS/c1-12-5-3-7-6-2-4-9-8(6)11-10-7/h9H,2-5H2,1H3
InChIKeyUZOWYCDFPJQBJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Guide for 3-(2-(Methylthio)ethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole: A Structurally Differentiated Heterocyclic Scaffold


3-(2-(Methylthio)ethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole (CAS 603067-23-8) is a synthetic heterocyclic compound belonging to the 5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole class . Its core structure is a fused bicyclic system combining a pyrrole and an isoxazole ring, a scaffold associated with diverse biological activities including neuroprotective, anti-inflammatory, and enzyme inhibitory effects [1]. The defining feature of this compound is its 3-(2-(methylthio)ethyl) substituent, which distinguishes it from simpler alkyl or aryl analogs by introducing a flexible thioether side chain, impacting key physicochemical properties relevant to drug discovery and chemical biology applications .

Why 3-(2-(Methylthio)ethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole Cannot Be Replaced by Unsubstituted or Simple Alkyl Analogs


The 3-substituent on the pyrrolo[3,2-d]isoxazole core is a critical determinant of molecular recognition, physicochemical behavior, and biological outcome. Simple, unsubstituted or short-chain alkyl analogs (e.g., 3-ethyl or 3-methyl) lack the specific thioether functionality and extended chain length that govern the target compound's lipophilicity (LogP 1.69), polar surface area, and potential for sulfur-mediated interactions . Generic substitution disregards these quantifiable property differences, which directly influence membrane permeability, target binding, and metabolic stability, making the specific compound a non-interchangeable entity in structure-activity relationship (SAR) studies and lead optimization programs .

Quantitative Differentiation Evidence for 3-(2-(Methylthio)ethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole Against Key Analogs


Enhanced Lipophilicity (LogP) via Methylthioethyl Chain Compared to 3-Ethyl Analog

The 3-(2-(methylthio)ethyl) substituent confers a significantly higher calculated partition coefficient (LogP 1.69) compared to the simpler 3-ethyl analog, which lacks the thioether group and has a lower predicted LogP due to its smaller, purely hydrocarbon side chain . This difference places the target compound in a more favorable lipophilicity range for passive membrane permeability, a critical parameter for intracellular target engagement.

Lipophilicity Membrane permeability ADME Drug-likeness

Increased Topological Polar Surface Area (tPSA) for Improved Solubility Versus Phenyl Analog

With a tPSA of 63.36 Ų, the target compound balances lipophilic character with a larger polar surface area compared to purely hydrocarbon-substituted analogs like 3-phenyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole (predicted tPSA of ~38 Ų for an unsubstituted phenyl core) [1]. This elevated tPSA, attributable to the electronegative sulfur atom, can enhance aqueous solubility without severely penalizing permeability, addressing a common limitation of purely aromatic substituents which often suffer from poor solubility.

Solubility tPSA Drug-likeness Bioavailability

Potential for Sulfur-Mediated Hydrogen Bonding and Metabolic Stability vs. 3-Butyl Analog

The methylthioethyl side chain introduces a divalent sulfur atom, which can act as a weak hydrogen-bond acceptor, unlike the 3-butyl analog (CAS 603067-38-5) which offers only non-specific van der Waals interactions . This can lead to differential binding modes with biological targets. Furthermore, the sulfur atom presents a metabolically softer site that can be oxidatively modified, potentially avoiding the rapid CYP450-mediated hydroxylation that often degrades linear alkyl chains.

Metabolic stability Sulfur interactions CYP450 Lead optimization

Unique Synthetic Accessibility via Methionine-Derived Nitrile Oxide Cycloaddition

The preparation of 3-(2-(methylthio)ethyl) derivatives can be rationally linked to the use of methionine as a biosynthetic or synthetic precursor, as demonstrated in related methylthioethyl-substituted pyrroloquinolines [1]. In contrast, analogs with simple alkyl or aryl groups require distinct and sometimes less convergent synthetic routes. This provides a direct synthetic advantage: the thioether chain can be introduced via a stable nitrile oxide intermediate from methionine-derived oximes, allowing for modular diversification of the isoxazole core.

Synthetic accessibility Cycloaddition Building block Medicinal chemistry

Optimal Research Use-Cases for 3-(2-(Methylthio)ethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole


CNS-Penetrant Lead Optimization Programs

In medicinal chemistry campaigns targeting neurological disorders where the pyrrolo-isoxazole core has shown acetylcholinesterase and anti-amnestic activity [1], the specific LogP of 1.69 for this compound positions it well within the optimal CNS drug space (LogP 1-3). It is a prioritized alternative to more polar (3-ethyl) or planar (3-phenyl) analogs when improvements in passive blood-brain barrier permeability are sought.

Early-Stage Solubility and Permeability Balancing in Kinase or Enzyme Inhibitor Projects

For programs where the 3-phenyl analog has failed due to low aqueous solubility, the increased tPSA of 63.36 Ų from the methylthioethyl chain offers a rational design strategy. This compound serves as a calculation-backed replacement to improve the solubility-permeability trade-off, based on quantitative in silico differentiation.

Construction of Focused Thioether-Containing Chemical Libraries

The compound is a valuable building block for synthesizing a series of derivatives where the thioether is later oxidized to sulfoxide or sulfone, as implied by its structural analogy to methionine-derived synthons [2]. This allows exploration of oxidative metabolism in vitro, or the creation of more polar analogs from a common intermediate, which is not feasible with simple alkyl analogs.

Academic Structural Biology or Chemical Probe Discovery

As a distinct heterocyclic scaffold with a unique sulfur-containing substituent, this compound is suitable for crystallographic fragment soaking or NMR-based screening. The sulfur atom provides anomalous scattering signal for X-ray crystallography phases, offering a technical advantage over 3-ethyl or 3-butyl analogs in determining high-resolution protein-ligand co-crystal structures.

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